An In-Depth Technical Guide to tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
An In-Depth Technical Guide to tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key heterocyclic building block in medicinal chemistry. Given the limited direct experimental data for this specific regioisomer, this document leverages established principles of organic chemistry and data from closely related analogues, particularly the 6-nitro isomer, to provide a robust and insightful resource.
Molecular Overview and Physicochemical Properties
tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate belongs to the class of N-Boc protected tetrahydroisoquinolines, a scaffold of significant interest in drug discovery due to its presence in numerous biologically active natural products and synthetic compounds.[1][2][3] The introduction of a nitro group onto the aromatic ring profoundly influences the molecule's electronic properties and reactivity, opening avenues for diverse chemical transformations.
Table 1: Physicochemical Properties of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate and Related Compounds
| Property | tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (Predicted) | tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate[5] | tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate[6] |
| Molecular Formula | C₁₄H₁₈N₂O₄ | C₁₄H₁₈N₂O₄ | C₁₄H₁₉NO₂ |
| Molecular Weight | 278.31 g/mol | 278.31 g/mol | 233.31 g/mol |
| Appearance | Likely a yellow solid | Solid | - |
| CAS Number | Not available | 186390-79-4[5] | 138350-92-2[6] |
| InChI Key | (Predicted) | AKMALXRXYAFPLL-UHFFFAOYSA-N[5] | HTDOHIVUPFBSNR-UHFFFAOYSA-N[6] |
Synthesis and Mechanistic Considerations
The synthesis of tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate can be logically approached through the electrophilic nitration of the readily available precursor, tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate. The regioselectivity of this reaction is a critical consideration.
Proposed Synthetic Pathway: Electrophilic Nitration
The most direct route involves the nitration of tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is crucial as it deactivates the heterocyclic ring towards oxidation and directs the electrophilic aromatic substitution to the benzene ring.
A study on the regioselective nitration of N-protected tetrahydroquinolines provides valuable insights into this transformation.[7] Nitration under acidic conditions typically leads to a mixture of isomers. The directing effect of the alkyl group (at C4a-C8a) is ortho- and para-directing. Therefore, nitration is expected to yield a mixture of the 6-nitro and 7-nitro isomers. The precise ratio of these isomers would depend on the specific reaction conditions, including the nitrating agent, temperature, and solvent.
Caption: Proposed synthesis of the target compound via electrophilic nitration.
Experimental Protocol (Hypothetical)
-
Dissolution: Dissolve tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate in a suitable solvent such as concentrated sulfuric acid at a reduced temperature (e.g., 0 °C).
-
Nitration: Add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise to the solution while maintaining the low temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate).
-
Extraction: Extract the product mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Separate the 7-nitro and 6-nitro isomers using column chromatography on silica gel.
Spectral Characterization (Predicted)
Predicting the spectral data for the 7-nitro isomer can be done by analyzing the expected shifts relative to the parent compound and comparing them to the known data for the 6-nitro isomer.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the dihydroisoquinoline core and the Boc protecting group. The aromatic region will be particularly informative for distinguishing between the 6- and 7-nitro isomers.
-
tert-Butyl group: A singlet around δ 1.5 ppm, integrating to 9 protons.
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Aliphatic Protons (C1, C3, C4): Multiplets in the range of δ 2.8-4.6 ppm.
-
Aromatic Protons: The substitution pattern of the 7-nitro isomer would give rise to three aromatic protons. The proton at C8 would likely appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C5 as a doublet. The electron-withdrawing nitro group will cause a downfield shift of the adjacent protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will also display characteristic signals.
-
tert-Butyl group: Resonances around δ 28 ppm (CH₃) and δ 80 ppm (quaternary C).
-
Aliphatic Carbons: Signals for C1, C3, and C4 in the aliphatic region.
-
Aromatic Carbons: Six signals in the aromatic region, with the carbon bearing the nitro group (C7) being significantly deshielded.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 278.31 g/mol . Fragmentation patterns would likely involve the loss of the tert-butyl group and other characteristic fragments.
Chemical Reactivity and Synthetic Utility
The presence of the nitro group and the Boc-protected amine makes tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate a versatile intermediate for further chemical modifications.
Caption: Key chemical transformations of the target compound.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using various established methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂, HCl). This transformation yields tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, a valuable precursor for the synthesis of a wide range of derivatives through reactions of the amino group, including acylation, alkylation, and diazotization followed by Sandmeyer-type reactions.
Deprotection of the Amine
The Boc protecting group can be easily removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to yield the corresponding secondary amine, 7-nitro-3,4-dihydroisoquinoline.[8] This free amine can then be subjected to various N-alkylation or N-acylation reactions to introduce different substituents on the nitrogen atom.
Potential Applications in Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor, antibacterial, anti-HIV, and anti-inflammatory properties.[2][3][9][10] The introduction of a nitro group can further modulate the biological profile of these compounds. Nitroaromatic compounds are known to have applications as enzyme inhibitors and anticancer agents.[9]
The 7-amino derivative, obtained from the reduction of the title compound, is a particularly useful intermediate for generating libraries of compounds for high-throughput screening in drug discovery programs. The amino group provides a handle for introducing diverse functionalities, allowing for the exploration of structure-activity relationships (SAR).
Safety and Handling
While a specific safety data sheet (SDS) for tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate is not available, general precautions for handling nitroaromatic compounds and N-Boc protected amines should be followed.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hazards of Related Compounds: The parent compound, tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate, is listed as harmful if swallowed and causes skin and eye irritation.[6] The 6-nitro isomer is also classified as harmful if swallowed and an irritant. It is prudent to assume similar hazards for the 7-nitro isomer.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a valuable synthetic intermediate with significant potential in medicinal chemistry and drug discovery. While specific experimental data for this compound is sparse in the public domain, its chemical properties and reactivity can be reliably inferred from established chemical principles and data from closely related analogues. Its synthesis via electrophilic nitration of the N-Boc protected tetrahydroisoquinoline core is a plausible and logical approach. The versatile reactivity of both the nitro group and the protected amine allows for the generation of a diverse array of derivatives, making it a key building block for the synthesis of novel bioactive molecules. Further research into the specific synthesis and biological evaluation of this compound is warranted to fully explore its potential.
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